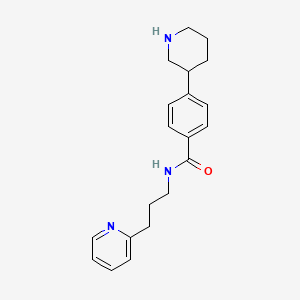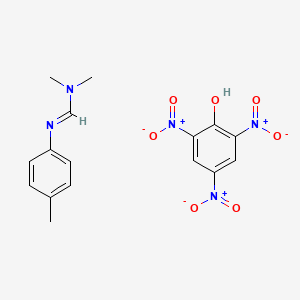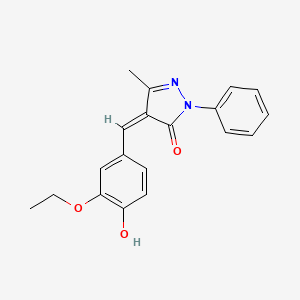![molecular formula C19H25N5O3 B5505994 6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)
6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This chemical compound belongs to a class of heterocyclic compounds that have significant interest due to their diverse biological activities and potential application in material science. The structural components, including the pyrrolidine ring, triazole moiety, and oxazepane backbone, suggest a multifaceted approach to synthesis and a potential for a wide range of chemical reactions and properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the formation of quaternary salts, rearrangement, and cyclization reactions. Soldatova et al. (2008) describe the synthesis of pyrrolidines and tetrahydro-1H-azepines from tetrahydropyridinium halides, highlighting the use of N-ylides and rearrangements to achieve complex heterocyclic structures (Soldatova et al., 2008).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and DFT calculations, plays a crucial role in confirming the geometry and electronic structure of synthesized compounds. Özdemir et al. (2015) employed these techniques to characterize a novel heterocyclic compound, underscoring the importance of theoretical and experimental methods in elucidating compound structures (Özdemir et al., 2015).
Chemical Reactions and Properties
Chemical properties of such compounds are influenced by their functional groups and structural configuration. The presence of the pyrrolidine and triazole groups could lead to various chemical behaviors, such as nucleophilic substitution reactions, sigmatropic rearrangements, and potential for forming coordination compounds with metals, as illustrated by Du et al. (2016) in their synthesis of coordination polymers (Du et al., 2016).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are essential for understanding the practical applications and handling of the compound. The synthesis approach, purity, and molecular interactions within the crystal lattice significantly affect these properties.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for further functionalization, are critical for both the application in synthesis pathways and the development of pharmaceuticals or materials. Studies like those conducted by Zhang et al. (2019) provide insight into the reactivity and potential applications of similar heterocyclic compounds (Zhang et al., 2019).
科学的研究の応用
Ring Transformation and Derivative Synthesis
Research has demonstrated the ability to transform certain pyrrole derivatives through reactions that result in various structural modifications. For example, a study explored the ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones, producing benzoylhydroxy-1-pyrrolines and, subsequently, benzoylpyrroles upon acid-catalyzed dehydration. This process highlights the potential for generating a diversity of pyrrole-based compounds with varied biological activities (Mataka, Suzuki, Uehara, & Tashiro, 1992).
Molecular Docking and In Vitro Screening
Another aspect of scientific research related to compounds like 6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol is the exploration of their biological activities through molecular docking and in vitro screening. A study synthesized novel pyridine and fused pyridine derivatives, subjecting them to molecular docking screenings towards GlcN-6-P synthase. This approach revealed moderate to good binding energies, suggesting the therapeutic potential of such compounds (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Synthesis from Pyrrolidines and Tetrahydroazepines
The synthesis of pyrrolidines and tetrahydro-1H-azepines from related quaternary salts shows the versatility of pyrrolidine and azepine frameworks in generating compounds with potential biological activity. This process, involving N-ylides heated in the presence of NaH, showcases the potential for structural modification and the generation of novel compounds (Soldatova et al., 2008).
Antimicrobial and Antioxidant Activity
The exploration of novel compounds for antimicrobial and antioxidant activities is a significant area of research. For instance, new coumarin derivatives were synthesized and tested for antimicrobial activity, demonstrating the ongoing search for new therapeutic agents (Al-Haiza, Mostafa, & El-kady, 2003).
Drug Delivery Systems
Finally, the development of drug delivery systems using complex organic molecules is a cutting-edge area of research. One study discussed the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, highlighting innovative approaches to drug delivery and the potential for compounds like 6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol to play a role in such applications (Mattsson et al., 2010).
特性
IUPAC Name |
[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c25-18(16-3-5-17(6-4-16)24-14-20-21-15-24)23-9-10-27-13-19(26,12-23)11-22-7-1-2-8-22/h3-6,14-15,26H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJSUYXHAVKRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CN(CCOC2)C(=O)C3=CC=C(C=C3)N4C=NN=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-oxo-3-[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5505919.png)
![(1R*,3S*)-7-(1,3-benzodioxol-5-ylcarbonyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5505928.png)

![1-(4-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5505934.png)
![1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone](/img/structure/B5505949.png)
![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)
![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)
![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)
![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)
![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)